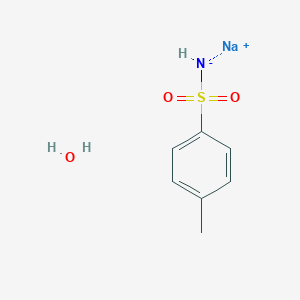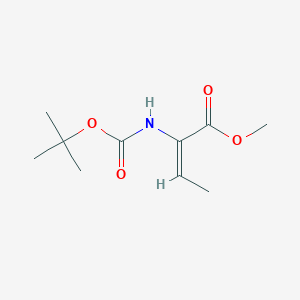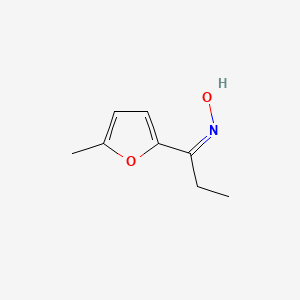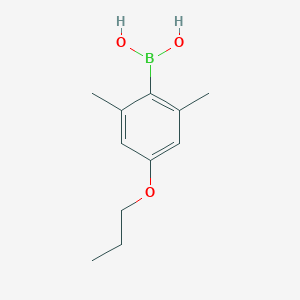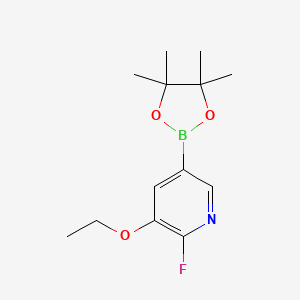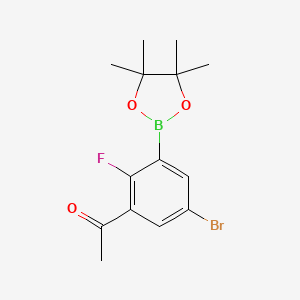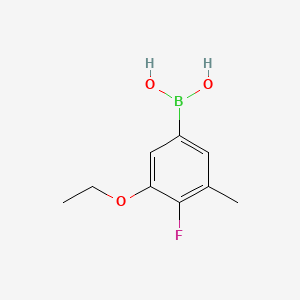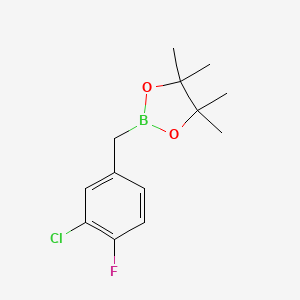
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Overview
Description
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C8H7BF2O2 and its molecular weight is 183.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It's used for the synthesis of white crystalline solids with sharp melting points and hydrolytically stable structures with monodentate phosphinato moieties and 3-coordinated boron (Singh et al., 1994).
In catalytic hydroboration of alkenylboronic esters, achieving enantioselectivities up to 79% e.e. (Wiesauer & Weissensteiner, 1996).
It acts as a weak Lewis acid for synthesis, addition of bases, and fragmentation (Paetzold et al., 1976).
Its exocyclic properties and association with phenyl isocyanate are significant (Cragg, 1968).
It is useful for synthesizing related compounds and performing physical measurements like molecular weights, infrared, and p.m.r. spectra (Mehrotra et al., 1974).
The synthesis of polyfluorene via Suzuki-Miyaura coupling reaction from 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is useful for synthesizing well-defined polyfluorenes with narrow molecular weight distributions (Yokoyama et al., 2007).
It is used in asymmetric aldol reactions to produce optically active 4-hydroxy-2-alkanones with 55-77% yield and 41-65% e.e. (Boldrini et al., 1987).
As an allylating reagent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010).
It exhibits inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
These boron-containing polyene systems are potential intermediates for synthesizing conjugated polyene as new material for LCD technology and are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Catalytic C-F activation reactions give novel dioxaborolanes, which can be used in scientific research applications (Braun et al., 2009).
The double nucleophilic addition reaction of ketene silyl acetals and allylborolanes led to delta-hydroxyesters in good yields, with allylideneamine successfully used as an acrolein equivalent (Shimizu et al., 2010).
The method developed in this paper can accurately determine trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography (Luong et al., 2013).
The reaction of 2-alkyl- and 2-alkoxy-4,4,5,5-tetramethyl- and 4,5-diphenyl-1,3,2-dioxaborolanes with acetonitrile leads to the corresponding 2-oxazolines (Kuznetsov et al., 2001).
HBBzpin is a stable solid that reacts with alkenes under catalytic conditions to give air- and chromatography-stable organoboronate esters (Fritschi et al., 2008).
The mass spectra of 2-p-substituted phenyl-1,3,2-dioxaborolanes are influenced significantly by the presence and nature of the substituent at the para position of the phenyl ring (Kaminski & Lyle, 1978).
The study focuses on the synthesis of poly(3-hexylthiophene) with a narrow molecular weight distribution and perfect head-to-tail regioregularity (Yokozawa et al., 2011).
Chiral bimetallic Lewis acid 1a has strong binding with benzylamine and can be used as an NMR chiral-shift reagent (Nozaki et al., 1996).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSWCDIOIPXGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



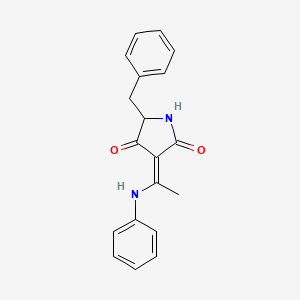
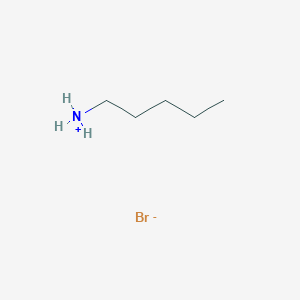

![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-Butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8208831.png)
